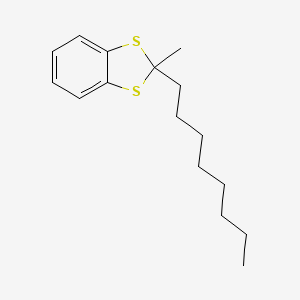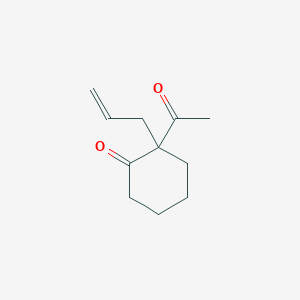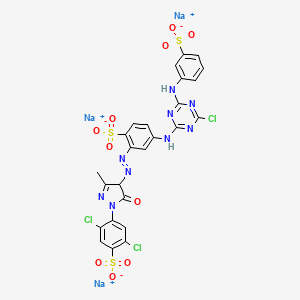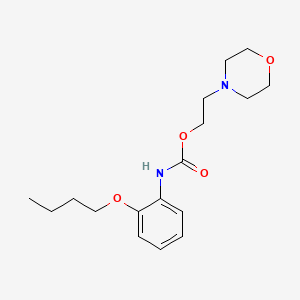
Benzene, 1,2-bis(nitromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2-bis(nitromethyl)- is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzene, where two nitromethyl groups are attached to the benzene ring at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(nitromethyl)- typically involves the nitration of benzene derivatives. One common method is the nitration of 1,2-dimethylbenzene (o-xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective formation of the desired nitro compound .
Industrial Production Methods: Industrial production of Benzene, 1,2-bis(nitromethyl)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration of reagents, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,2-bis(nitromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitromethyl groups can be oxidized to form corresponding nitro acids.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) in the presence of a catalyst (e.g., iron bromide) are used for halogenation reactions.
Major Products Formed:
Oxidation: Nitro acids.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,2-bis(nitromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2-bis(nitromethyl)- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity. The benzene ring provides a stable aromatic framework, allowing for electrophilic substitution reactions. These interactions can affect biological pathways and chemical processes .
Comparación Con Compuestos Similares
- Benzene, 1,3-bis(nitromethyl)-
- Benzene, 1,4-bis(nitromethyl)-
- 1,4-dinitro-2,3-diphenyl-2-butene
Comparison: Benzene, 1,2-bis(nitromethyl)- is unique due to the specific positioning of the nitromethyl groups, which influences its reactivity and properties. Compared to its isomers (1,3- and 1,4-bis(nitromethyl)-benzene), the 1,2-derivative exhibits different chemical behavior in substitution and redox reactions. The presence of nitro groups in close proximity can lead to intramolecular interactions, affecting the compound’s stability and reactivity .
Propiedades
Número CAS |
65768-08-3 |
|---|---|
Fórmula molecular |
C8H8N2O4 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
1,2-bis(nitromethyl)benzene |
InChI |
InChI=1S/C8H8N2O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4H,5-6H2 |
Clave InChI |
QCLAIJAGQWBGCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C[N+](=O)[O-])C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
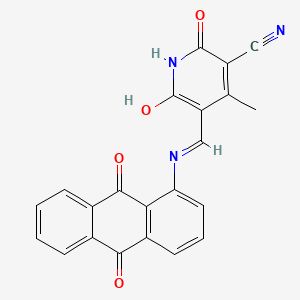
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
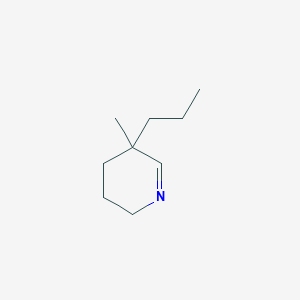

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)

